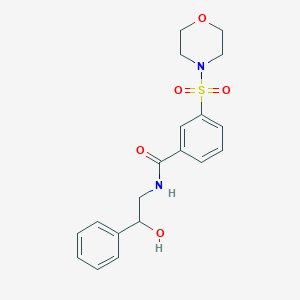

N-(2-hydroxy-2-phenylethyl)-3-(4-morpholinylsulfonyl)benzamide

Description

N-(2-hydroxy-2-phenylethyl)-3-(4-morpholinylsulfonyl)benzamide is a benzamide derivative featuring a 2-hydroxy-2-phenylethylamine moiety linked to a 3-(4-morpholinylsulfonyl)benzoyl group. While direct synthesis data for this compound are unavailable in the provided evidence, its structural analogs (e.g., and ) suggest it may be synthesized via nucleophilic substitution or condensation reactions involving morpholine sulfonyl chloride and substituted benzamides. Key structural attributes include:

Properties

IUPAC Name |

N-(2-hydroxy-2-phenylethyl)-3-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5S/c22-18(15-5-2-1-3-6-15)14-20-19(23)16-7-4-8-17(13-16)27(24,25)21-9-11-26-12-10-21/h1-8,13,18,22H,9-12,14H2,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXRPDXBKFFMMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NCC(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-phenylethyl)-3-(4-morpholinylsulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Benzamide Core: This can be achieved by reacting a substituted benzoic acid with an amine to form the benzamide structure.

Introduction of the Morpholinylsulfonyl Group: This step involves the sulfonylation of the benzamide with a morpholine derivative.

Attachment of the Hydroxy-Phenylethyl Group: The final step might involve the alkylation of the benzamide with a hydroxy-phenylethyl halide under basic conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-phenylethyl)-3-(4-morpholinylsulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are common.

Substitution: Conditions often involve Lewis acids like AlCl3 (Aluminium chloride) or FeCl3 (Ferric chloride).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the sulfonyl group would yield a sulfide.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with sulfonamide moieties, similar to N-(2-hydroxy-2-phenylethyl)-3-(4-morpholinylsulfonyl)benzamide, can exhibit significant anticancer properties. For instance, derivatives of sulfonamides have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. A study demonstrated that certain benzamide derivatives showed IC50 values lower than standard chemotherapeutics, indicating their potential as anticancer agents .

Antimicrobial Properties

The compound's structure suggests that it may also possess antimicrobial properties. Similar sulfonamide compounds have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, a related study found that certain sulfonamide derivatives exhibited significant antimicrobial activity against a range of bacterial strains, highlighting the potential for this compound in developing new antibiotics .

Case Study: Anticancer Screening

A recent study focused on synthesizing and testing various sulfonamide derivatives for their anticancer activity against human colorectal carcinoma cell lines (HCT116). The results indicated that certain compounds exhibited potent cytotoxicity with IC50 values significantly lower than established chemotherapeutic agents like 5-fluorouracil (5-FU). These findings suggest that modifications to the sulfonamide core can enhance anticancer efficacy .

Case Study: Antimicrobial Efficacy

Another investigation evaluated a series of sulfonamide derivatives against common pathogens responsible for hospital-acquired infections. The study employed minimum inhibitory concentration (MIC) assays and found that several compounds displayed promising antimicrobial activity, suggesting that this compound could be developed into a novel antibiotic .

Conclusion and Future Directions

This compound holds significant promise in medicinal chemistry, particularly in anticancer and antimicrobial applications. Ongoing research is necessary to fully elucidate its mechanisms of action and optimize its pharmacological properties through structural modifications.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-phenylethyl)-3-(4-morpholinylsulfonyl)benzamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural Features

The table below compares the target compound with structurally related benzamides:

Key Observations :

Spectroscopic Confirmation :

- IR Spectroscopy : Absence of C=O bands (~1660–1680 cm⁻¹) in triazole derivatives () contrasts with the target compound’s retained benzamide carbonyl .

- 1H-NMR : Hydroxy-phenylethyl protons (δ 4.5–5.5 ppm) and morpholinyl protons (δ 3.0–3.5 ppm) would distinguish the target compound from analogs like furylmethyl (δ 6.0–7.0 ppm for furan protons) .

Pharmacological and Physicochemical Properties

While direct pharmacological data for the target compound are unavailable, insights can be inferred from analogs:

- Antioxidant Activity : Hydroxamic acid analogs () show radical-scavenging properties (e.g., DPPH assay), though the target compound’s hydroxy group may confer similar activity .

- Toxicity: Benzamides like N-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)methyl]benzamide () are predicted to be non-toxic, implying structural safety for the target compound .

Biological Activity

N-(2-hydroxy-2-phenylethyl)-3-(4-morpholinylsulfonyl)benzamide, a sulfonamide compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological mechanisms, therapeutic applications, and relevant case studies.

The compound is synthesized through a series of reactions involving the acylation of amino or imino radicals with carboxylic acids or their nitrogen analogues. The presence of the morpholine ring contributes to its pharmacological properties, enhancing solubility and bioavailability. The general synthetic pathway includes:

- Formation of the sulfonamide : Reaction of 4-morpholinylsulfonyl chloride with the appropriate amine.

- Acylation : Introduction of the benzamide moiety using acyl chlorides.

- Hydroxylation : Addition of the hydroxyethyl group to form the final compound.

This compound exhibits several biological activities:

- Antimicrobial Activity : The compound has been shown to inhibit bacterial growth, particularly against Gram-positive bacteria. Its mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

- Antioxidant Properties : The presence of the hydroxyl group enhances its ability to scavenge free radicals, contributing to its antioxidant capacity. This property is crucial in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : Studies indicate that this compound can modulate inflammatory pathways, potentially reducing symptoms in conditions such as arthritis.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antimicrobial activity against various bacterial strains with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL. This suggests a promising role in developing new antibiotics .

- Antioxidant Activity Assessment : In vitro assays showed that the compound effectively reduced oxidative stress markers in human cell lines, indicating its potential as a protective agent against cellular damage .

- Anti-inflammatory Mechanism : Research highlighted that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in animal models, suggesting its utility in managing inflammatory diseases .

Data Summary

| Activity Type | Tested Conditions | Results |

|---|---|---|

| Antimicrobial | Various bacterial strains | MIC: 10-50 µg/mL |

| Antioxidant | Human cell lines | Significant reduction in oxidative stress markers |

| Anti-inflammatory | Animal models | Decreased pro-inflammatory cytokines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.